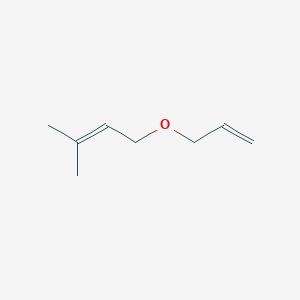
2-Butene, 3-methyl-1-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene, 3-methyl-1-(2-propenyloxy)- is an organic compound belonging to the class of alkenes. Alkenes are hydrocarbons that contain at least one carbon-carbon double bond. This compound is characterized by its unique structure, which includes a butene backbone with a methyl group and a propenyloxy group attached. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of 2-Butene, 3-methyl-1-(2-propenyloxy)- can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-butene-1-ol with an appropriate alkylating agent under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and selectivity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. The choice of solvents, catalysts, and reaction parameters can significantly impact the overall yield and purity of the final product .
Chemical Reactions Analysis
2-Butene, 3-methyl-1-(2-propenyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum (Pt).
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Scientific Research Applications
2-Butene, 3-methyl-1-(2-propenyloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Butene, 3-methyl-1-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and the functional groups attached to the butene backbone. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones .
In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact mechanism of action depends on the specific context and the nature of the interactions with the molecular targets .
Comparison with Similar Compounds
2-Butene, 3-methyl-1-(2-propenyloxy)- can be compared with other similar compounds, such as:
2-Butene, 2-methyl-: This compound has a similar butene backbone but with different substituents.
3-Methyl-2-butene-1-ol: This compound is a precursor in the synthesis of 2-Butene, 3-methyl-1-(2-propenyloxy)- and has different reactivity due to the presence of a hydroxyl group.
2-Methyl-2-butene: Another similar compound with a different arrangement of the methyl and propenyloxy groups, leading to variations in chemical behavior and applications.
The uniqueness of 2-Butene, 3-methyl-1-(2-propenyloxy)- lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
63163-49-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enoxybut-2-ene |
InChI |
InChI=1S/C8H14O/c1-4-6-9-7-5-8(2)3/h4-5H,1,6-7H2,2-3H3 |
InChI Key |
QRJIYGZSPZCPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















